molecular formula C14H20O B7935217 1-(2,4,5-Trimethylphenyl)pentan-1-one

1-(2,4,5-Trimethylphenyl)pentan-1-one

Cat. No.: B7935217
M. Wt: 204.31 g/mol
InChI Key: FYJDMYRQOZVOHA-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)pentan-1-one is an organic compound with the molecular formula C14H20O. It is a ketone derivative characterized by the presence of a pentan-1-one group attached to a 2,4,5-trimethylphenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,5-Trimethylphenyl)pentan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4,5-trimethylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)pentan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

1-(2,4,5-Trimethylphenyl)pentan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-5-6-7-14(15)13-9-11(3)10(2)8-12(13)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJDMYRQOZVOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(C(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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